molecular formula C22H22As2N2O8S B1236886 Spirotrypan CAS No. 120-76-3

Spirotrypan

Cat. No.: B1236886
CAS No.: 120-76-3
M. Wt: 624.3 g/mol
InChI Key: MWKICFXBDGTHML-UHFFFAOYSA-N
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Description

Spirotrypan is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and thio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirotrypan involves multiple steps. The initial step typically includes the preparation of intermediate compounds such as 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide . This intermediate is then subjected to further reactions involving iodination and other modifications to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts and controlled reaction environments to facilitate the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Spirotrypan can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.

    Substitution: The amino and thio groups can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Spirotrypan has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Spirotrypan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spirotrypan is unique due to its complex structure that includes multiple functional groups and its potential for diverse applications. Unlike simpler compounds, its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

120-76-3

Molecular Formula

C22H22As2N2O8S

Molecular Weight

624.3 g/mol

InChI

InChI=1S/C22H22As2N2O8S/c23-14-6-17-21(25-22(34-17)35-4-3-18(32)33)20(24)19(14)11-1-2-16(31)15(5-11)26(7-12(29)9-27)8-13(30)10-28/h1-2,5-6,12,27-29,31H,3-4,7-10H2,(H,32,33)

InChI Key

MWKICFXBDGTHML-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O

Related CAS

2921-50-8 (mono-hydrochloride salt)

Synonyms

3-((5-((3-(bis(2,3-dihydroxypropyl)amino)-4-hydroxyphenyl)arseno)-2-benzoxazolyl)thio)propionic acid, monosodium salt
spirotrypan
spirotrypan, monosodium salt

Origin of Product

United States

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